molecular formula C23H15Cl2NO B11687316 (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687316
M. Wt: 392.3 g/mol
InChI Key: XVTMYLFNDWBWEQ-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate benzaldehyde derivatives with pyrrolidinone precursors. Common reaction conditions include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under optimized conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of pyrrolidinones are explored for their therapeutic potential in treating diseases like cancer, infections, and neurological disorders.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-(4-bromobenzylidene)-1-(4-bromophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-3-(4-methylbenzylidene)-1-(4-methylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, (3E)-3-(4-chlorobenzylidene)-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C23H15Cl2NO

Molecular Weight

392.3 g/mol

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H15Cl2NO/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)26(23(18)27)21-12-10-20(25)11-13-21/h1-15H/b18-14+

InChI Key

XVTMYLFNDWBWEQ-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.